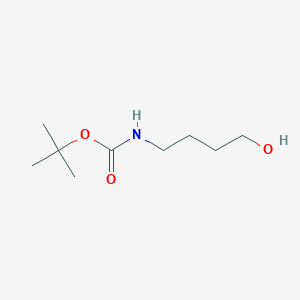

4-(Boc-amino)-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYMTLVBAVHPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337857 | |

| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75178-87-9 | |

| Record name | tert-Butyl N-(4-hydroxybutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-hydroxybutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Boc-amino)-1-butanol chemical properties

An In-depth Technical Guide to 4-(Boc-amino)-1-butanol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of tert-butyl (4-hydroxybutyl)carbamate, commonly known as this compound. As a bifunctional molecule of significant interest, it serves as a cornerstone in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure, featuring a primary alcohol and an amine shielded by a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of stability and selective reactivity. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into its chemical properties, synthesis, reactivity, and safe handling, thereby enabling its effective application in the laboratory.

Core Chemical and Physical Properties

This compound is typically a white powder or a colorless low-melting solid or liquid, depending on ambient temperature and purity.[1][2] Its utility as a synthetic building block is underpinned by its distinct physicochemical properties, which dictate its behavior in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 75178-87-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₉NO₃ | [1][2][3][][6] |

| Molecular Weight | 189.25 g/mol | [3][4][][7] |

| Appearance | White powder or colorless liquid/low melting solid | [1][2][3] |

| Density | 1.02 g/mL at 20°C | [1][3][4][8] |

| Boiling Point | 302.7°C at 760 mmHg | [3][8] |

| Melting Point | 37°C to 40°C | [2] |

| Flash Point | 29°C | [3][8] |

| Refractive Index | n20/D 1.456 | [3] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO.[1] Slightly soluble in chloroform.[9] | [1][9] |

Spectroscopic Signature: A Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Understanding its spectral signature is paramount for reaction monitoring and quality control. While specific spectra for the Boc-protected compound are proprietary, we can infer the key characteristics based on the well-documented spectra of the parent molecule, 4-amino-1-butanol, and the known contributions of the Boc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different chemical environments. The nine protons of the tert-butyl group on the Boc protector would appear as a prominent singlet around δ 1.4 ppm. The protons of the butyl chain would appear as multiplets between δ 1.5 and 3.6 ppm. Specifically, the methylene group adjacent to the hydroxyl (-CH₂-OH) would be the most downfield-shifted of the chain protons due to the deshielding effect of the oxygen atom. The methylene group next to the nitrogen (-NH-CH₂-) would also be shifted downfield. A broad singlet corresponding to the N-H proton of the carbamate would also be present.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 156 ppm. The four distinct carbons of the butanol chain would also be visible, with the carbon bearing the hydroxyl group (C-OH) appearing furthest downfield (around 62 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

A broad peak around 3350 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

A sharp peak around 3300 cm⁻¹ for the N-H stretching of the carbamate.

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the Boc group.

-

C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 189 would be expected.[7] Common fragmentation patterns would involve the loss of a tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺), which are characteristic fragmentation pathways for the Boc group.

Synthesis and Chemical Versatility

The strategic value of this compound lies in the orthogonal nature of its two functional groups. The Boc group provides robust protection for the amine under a wide range of conditions, allowing for selective reactions at the hydroxyl terminus.

Synthesis Protocol: Boc Protection of 4-Amino-1-butanol

The most common and efficient synthesis involves the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] This reaction is a cornerstone of amine protection strategy in organic synthesis.

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, typically triethylamine (TEA) or sodium bicarbonate (NaHCO₃), to the solution to neutralize the acid byproduct.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Deprotection

The hydroxyl group is readily available for various transformations, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or acyl chlorides.

-

Etherification: To form ethers via Williamson ether synthesis or other methods.

The true synthetic power is realized when the Boc group is removed to unmask the primary amine. This is typically achieved under mild acidic conditions, which preserve many other functional groups.

Deprotection Protocol:

-

Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.

-

Reaction: Stir the mixture at room temperature. The reaction is usually rapid, producing isobutylene and carbon dioxide as byproducts.

-

Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the amine salt.

-

Neutralization: The free amine can be obtained by neutralizing the salt with a base.

Caption: Reactivity and deprotection of this compound.

Applications in Research and Drug Development

This compound is a highly valuable building block in medicinal chemistry and materials science due to its bifunctional nature.[]

-

Pharmaceutical Intermediates: It is a key starting material for the synthesis of a wide range of bioactive molecules and drug candidates.[1][3][10] Its structure allows for the controlled, sequential addition of different molecular fragments, which is essential in building complex pharmaceutical agents.[3][11] For example, it can be used in the synthesis of spermidine analogues and other pharmacologically active compounds.

-

Linker and Spacer Chemistry: The four-carbon chain provides a flexible spacer, making it an ideal linker molecule to connect different functional moieties in drug conjugates, probes, or biomaterials.

-

Polymer Synthesis: It serves as an intermediate in the synthesis of specialized polymers, such as those used in in vivo drug delivery systems.[3] The Boc-protected amine allows for its incorporation into a polymer backbone via the hydroxyl group, with the amine being deprotected later for drug attachment or to impart specific properties to the polymer.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when handling any chemical reagent. While this compound is considered relatively safe under normal laboratory conditions, appropriate precautions must be taken.[1]

-

Hazard Identification: May cause skin and serious eye irritation, as well as respiratory irritation.[2][7] It is classified as a combustible liquid.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][4] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: To maintain its integrity and purity, this compound should be stored in a tightly sealed container in a cool, dry environment.[3] The recommended storage temperature is between 2-8°C.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is a versatile and indispensable tool in modern organic synthesis. Its unique structure, combining a reactive primary alcohol with a robustly protected amine, provides chemists with a high degree of control over synthetic pathways. This strategic advantage makes it a valuable intermediate for constructing complex molecules, from novel pharmaceutical agents to advanced polymeric materials. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- Exploring 4-(Boc-amino)

- Tert-Butyl N-(4-Hydroxybutyl)

- This compound, ≥98.0% (GC). (n.d.). Sigma-Aldrich.

- Optimizing Organic Synthesis: The Role of this compound as a Protected Amine. (n.d.). Ge-sen Biotechnology.

- This compound, ≥98.0% (GC). (n.d.). Sigma-Aldrich.

- (S-2-(Boc-amino)-4-(Z-amino)-1-butanol. (n.d.). Chem-Impex.

- CAS 75178-87-9 TERT-BUTYL N-(4-HYDROXYBUTYL)

- Amino Alcohol. (n.d.). BOC Sciences.

- This compound, 98%. (n.d.). Thermo Scientific Chemicals.

- tert-Butyl N-(4-hydroxybutyl)

- tert-Butyl (4-hydroxybutyl)

- 4-(T-BOC-AMINO)-1-BUTANOL. (n.d.). ChemicalBook.

- This compound, ≥98.0% (GC). (n.d.). Sigma-Aldrich.

- Unlocking the Potential of 4-Amino-1-butanol in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. innospk.com [innospk.com]

- 4. This compound = 98.0 GC 75178-87-9 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

tert-butyl (4-hydroxybutyl)carbamate CAS number 75178-87-9

An In-depth Technical Guide to tert-Butyl (4-hydroxybutyl)carbamate (CAS: 75178-87-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of tert-butyl (4-hydroxybutyl)carbamate, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an invaluable building block in the construction of complex molecular architectures.

Core Concepts and Strategic Value

tert-Butyl (4-hydroxybutyl)carbamate, also known as 4-(Boc-amino)-1-butanol, is not merely a chemical intermediate; it is a strategic tool for synthetic chemists.[1] Its value lies in its bifunctionality, which allows for selective, sequential chemical transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine under a wide range of conditions, while the primary alcohol remains available for reactions such as oxidation, esterification, or etherification.[2]

The carbamate functionality is a cornerstone of modern medicinal chemistry, often used as a stable peptide bond surrogate or to modulate the pharmacokinetic properties of a drug candidate.[3][4] The Boc group, in particular, is one of the most common amine protecting groups due to its ease of installation and, critically, its facile removal under acidic conditions without affecting other sensitive functional groups—a principle known as orthogonal protection.[2][5] This allows chemists to unmask the amine at a desired stage of a complex synthesis.

Logical Workflow for Utilization

The typical workflow involving this reagent leverages its dual nature. A synthetic route might first involve a reaction at the hydroxyl terminus, followed by the acid-catalyzed deprotection of the Boc group to reveal the primary amine for a subsequent coupling reaction.

Caption: A typical synthetic workflow using the subject compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of tert-butyl (4-hydroxybutyl)carbamate are well-documented, providing a clear fingerprint for identity and purity confirmation.

Physical and Chemical Properties

The compound typically appears as a colorless to light yellow liquid or a low-melting solid at room temperature.[6][7][8]

| Property | Value | Source(s) |

| CAS Number | 75178-87-9 | [1][9][6][10][11] |

| Molecular Formula | C₉H₁₉NO₃ | [1][9][6][11] |

| Molecular Weight | 189.25 g/mol | [1][7] |

| Appearance | Colorless to yellow liquid or low melting solid | [6][8] |

| Density | ~1.02 g/mL at 20 °C | [6][7] |

| Melting Point | ~29 °C | [7] |

| Boiling Point | ~302.7 °C at 760 mmHg | [7] |

| Solubility | Good solubility in common organic solvents (Methanol, Ethanol, DMSO) | [6] |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the structure post-synthesis or prior to use. The key expected signals are summarized below.

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | ~4.7 ppm (broad s, 1H): -NH - proton of the carbamate. ~3.6 ppm (t, 2H): -CH₂ -OH protons. ~3.1 ppm (q, 2H): -N-CH₂ - protons. ~1.5 ppm (m, 4H): Central methylene protons (-CH₂-CH₂ -CH₂ -CH₂-). ~1.4 ppm (s, 9H): -C(CH₃ )₃ protons of the Boc group. |

| ¹³C NMR | ~156 ppm: Carbonyl carbon (-C =O) of the carbamate. ~79 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃). ~62 ppm: Carbon bearing the hydroxyl group (-C H₂-OH). ~40 ppm: Carbon adjacent to the nitrogen (-C H₂-NH-). ~30 ppm, ~27 ppm: Central methylene carbons. ~28 ppm: Methyl carbons of the Boc group (-C(C H₃)₃). |

| IR Spectroscopy | ~3350 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate. ~2970-2860 cm⁻¹: C-H stretches of the alkyl groups. ~1690 cm⁻¹ (strong): C=O stretch of the carbamate carbonyl. ~1520 cm⁻¹: N-H bend. ~1170 cm⁻¹: C-O stretch. |

| Mass Spectrometry | [M+H]⁺: m/z ~190.14 [M+Na]⁺: m/z ~212.12 A characteristic fragment is the loss of the tert-butyl group or isobutylene, resulting in a prominent peak at m/z ~134 or loss of the entire Boc group. |

Note: Exact chemical shifts and peak positions can vary depending on the solvent and instrument used. The data presented is a representative summary based on typical values found in spectral databases.[1]

Synthesis and Purification Protocol

The most common and efficient synthesis involves the selective mono-N-protection of 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent is its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which simplifies purification.[12]

Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

Caption: Synthesis of tert-butyl (4-hydroxybutyl)carbamate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Rationale: Using an aprotic solvent prevents unwanted side reactions.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.05 eq) in the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.

-

Rationale: Slow, cooled addition is crucial to control the exotherm and minimize the formation of the di-Boc protected byproduct. Using a slight excess of the amine can also favor mono-protection.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

System Validation: A typical TLC system would be 10% Methanol in DCM. The product will have a higher Rf value than the polar starting amine.

-

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or NaHSO₄) to remove any unreacted amine, followed by saturated aqueous NaHCO₃, and finally brine.

-

Rationale: The aqueous washes remove ionic impurities and byproducts, leading to a cleaner crude product.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).

-

Rationale: Chromatography is essential to separate the desired mono-protected product from non-polar impurities and any over-reacted byproducts.

-

-

Final Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure to yield the final product. Confirm its identity and purity using NMR and/or Mass Spectrometry as described in Section 2.2.

Core Applications in Drug Discovery and Synthesis

This molecule's primary utility stems from its role as a bifunctional linker and intermediate.[6][7][8]

As a Bifunctional Linker

In drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers are critical for connecting a targeting moiety to a payload. The C4 alkyl chain of tert-butyl (4-hydroxybutyl)carbamate provides a flexible, hydrophilic spacer. The hydroxyl and protected amine groups serve as orthogonal handles for conjugation.

Synthesis of N-Heterocycles

The compound is a precursor for synthesizing saturated N-heterocycles. For instance, the hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate). Subsequent deprotection of the Boc group allows the liberated amine to displace the leaving group in an intramolecular cyclization, forming pyrrolidine derivatives.

Elaboration into Pharmaceutical Scaffolds

The compound serves as a starting point for more complex structures. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo a variety of C-C or C-N bond-forming reactions. This versatility makes it a valuable starting material for building fragments or side chains of active pharmaceutical ingredients (APIs).[7][13]

Key Chemical Transformations

Boc Group Deprotection

The removal of the Boc group is one of its most important reactions, regenerating the primary amine. This is reliably achieved under strong acidic conditions.

Caption: Mechanism of Boc deprotection under acidic conditions.

Deprotection Protocol:

-

Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. While not acutely toxic, the compound is classified as an irritant.

Hazard Identification

| Hazard Statement | Description | GHS Classification |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2A |

| H335 | May cause respiratory irritation | STOT SE 3 |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[15] Avoid contact with skin.[6]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[15]

-

Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[15]

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] Recommended storage temperature is often 2-8°C to maintain long-term stability.[7][8]

References

-

ChemBK. (2024). Tert-Butyl N-(4-Hydroxybutyl)Carbamate - Introduction. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl N-(4-hydroxybutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Technology Co.,LTD. (n.d.). tert-butyl n-(4-hydroxybutyl)carbamate. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. National Center for Biotechnology Information. Available at: [Link]

-

Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. (n.d.). Available at: [Link]

-

PubChem. (n.d.). Preparation of t-butyl(4-hydroxybenzyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). Cas 75178-87-9,TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE. Available at: [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

-

Tuma, R. et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. Scholars' Mine. Available at: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Car, N. et al. (2021). Carbamate Group as Structural Motif in Drugs. PMC - PubMed Central. Available at: [Link]

- Google Patents. (n.d.). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.

Sources

- 1. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Cas 75178-87-9,TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE | lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE, CasNo.75178-87-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemscene.com [chemscene.com]

- 12. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. aksci.com [aksci.com]

A Technical Guide to 4-(Boc-amino)-1-butanol: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides an in-depth analysis of 4-(Boc-amino)-1-butanol (tert-butyl N-(4-hydroxybutyl)carbamate), a critical bifunctional building block in modern organic synthesis. With its orthogonal protecting group strategy—a stable tert-butoxycarbonyl (Boc) protected amine and a reactive primary alcohol—this molecule offers exceptional versatility for researchers, scientists, and drug development professionals. This document details its core physicochemical properties, provides validated experimental protocols for its synthesis and purification, explores the mechanistic rationale behind these procedures, and discusses its strategic applications in pharmaceutical and polymer chemistry. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry, the ability to selectively modify one functional group in the presence of another is paramount. This compound (CAS No. 75178-87-9) is a premier example of a molecule designed for this purpose. It features a primary amine protected by the acid-labile Boc group and a terminal primary alcohol, which remains available for a wide range of chemical transformations.

This structural design allows chemists to perform reactions such as oxidation, esterification, or etherification on the hydroxyl group without affecting the nitrogen atom. Subsequently, the Boc group can be cleanly removed under mild acidic conditions to reveal the free amine for further functionalization, such as amide bond formation. This strategic control over reactivity makes this compound an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and advanced polymers for drug delivery systems.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental design.

Core Chemical Identity

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO₃ | [1][3] |

| Molecular Weight | 189.25 g/mol | |

| IUPAC Name | tert-butyl N-(4-hydroxybutyl)carbamate | [4] |

| CAS Number | 75178-87-9 | [1] |

| Common Synonyms | 4-(tert-Butoxycarbonylamino)-1-butanol, N-Boc-4-aminobutanol, Boc-4-Abu-ol | [4] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder or low-melting waxy solid. | [1][5] |

| Melting Point | 29-40 °C (range varies by purity) | [6] |

| Boiling Point | 302.7 °C at 760 mmHg | [1] |

| Density | 1.02 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.456 | [1] |

| Solubility | Good solubility in methanol, ethanol, and DMSO; slightly soluble in chloroform. | [5][7] |

| Storage | Recommended storage at 2-8°C in a tightly sealed container. |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of synthesized this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear map of the molecule's structure. Expected chemical shifts (referenced to TMS in CDCl₃) include a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. Methylene protons adjacent to the alcohol (-CH₂OH) typically appear around 3.65 ppm , while those next to the nitrogen (-NH-CH₂-) are found near 3.15 ppm . The two central methylene groups (-CH₂-CH₂-) would present as multiplets around 1.5-1.6 ppm . A broad singlet for the NH proton is also expected.[8][9]

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon framework. Key expected signals include the quaternary carbon of the Boc group at approximately 79-80 ppm and the methyl carbons of the Boc group at around 28.4 ppm . The carbonyl carbon of the carbamate appears downfield at ~156 ppm . The carbons of the butyl chain are expected at approximately 62 ppm (-CH₂OH), 40 ppm (-NH-CH₂-), and in the 28-30 ppm range for the two central carbons.[8][10]

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the key functional groups. A strong, broad absorption band is expected in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretch of the alcohol and the N-H stretch of the carbamate. A strong C=O stretching vibration from the carbamate carbonyl group will be prominent around 1680-1700 cm⁻¹ . C-H stretching of the alkyl groups will appear just below 3000 cm⁻¹ .[11][12]

Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the chemoselective N-protection of its precursor, 4-amino-1-butanol, using di-tert-butyl dicarbonate (Boc₂O).[1]

Reaction Mechanism and Rationale

The synthesis hinges on the nucleophilic attack of the primary amine of 4-amino-1-butanol on one of the electrophilic carbonyl carbons of Boc anhydride. The hydroxyl group is significantly less nucleophilic and does not react under these conditions, ensuring chemoselectivity. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating tert-butoxycarbonate. This unstable intermediate subsequently decomposes into carbon dioxide gas and a tert-butoxide anion, which deprotonates the newly formed ammonium ion to yield the final product and tert-butanol. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.

Caption: Mechanism of Boc-protection of an amine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for the N-Boc protection of amino alcohols.[13]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or a mixture of water/acetone (approx. 10 mL per gram of amino alcohol).[14]

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) in the same solvent to the stirred amino alcohol solution over a period of 30-45 minutes. Maintaining a slow addition rate is key to controlling the reaction temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-12 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being less polar than the starting amino alcohol, will have a higher Rf value.

Detailed Experimental Protocol: Workup and Purification

Proper workup and purification are essential to achieve the high purity (≥98%) required for most applications.

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Aqueous Workup: Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution) to remove any unreacted base (if used), followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate fully under reduced pressure to yield the crude product, which may be an oil or a waxy solid.

-

Purification:

-

Flash Column Chromatography: For high purity, the crude product can be purified via flash column chromatography on silica gel.[15] A gradient elution system starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a more polar mixture (e.g., 50-60% ethyl acetate in hexanes) is typically effective at separating the product from non-polar impurities and any residual starting material.

-

Recrystallization: If the crude product solidifies, recrystallization can be an effective alternative. A mixed solvent system, such as diethyl ether/hexanes or ethyl acetate/hexanes, is often suitable.[16] The crude material is dissolved in a minimum amount of the more soluble hot solvent, and the less soluble solvent is added until turbidity persists. Upon slow cooling, pure crystals of the product should form.

-

Caption: Purification options for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, making it a versatile scaffold in several key areas.

Pharmaceutical Intermediate Synthesis

This compound is a key intermediate in the synthesis of more complex bioactive molecules. Its precursor, 4-amino-1-butanol, is a known key intermediate in the synthesis of antiviral drugs like Famciclovir and Penciclovir, which are used to treat herpes virus infections. The Boc-protected version allows for precise, sequential additions to the molecular framework, a common strategy in building drug candidates. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution or oxidized to an aldehyde for reductive amination, all while the amine remains protected.

Peptide and Peptidomimetic Chemistry

In peptide synthesis, unnatural amino acids or linkers are often required. This compound can be incorporated into peptide chains to act as a flexible spacer or to introduce a terminal hydroxyl group for further conjugation, for example, to a polymer or a fluorescent tag. The Boc group is orthogonal to the base-labile Fmoc protecting group commonly used in solid-phase peptide synthesis, allowing for selective deprotection strategies.

Polymer Chemistry and Drug Delivery

This compound serves as a monomer or an initiator for the synthesis of functional polymers.[1] For example, it can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone to produce biodegradable polyesters (e.g., PLA, PCL) with a terminal Boc-protected amine. After deprotection, this amine can be used to conjugate drugs, targeting ligands, or imaging agents, creating sophisticated polyconjugate systems for targeted drug delivery.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool that enables controlled, sequential synthesis of complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis, and orthogonal protecting group strategy make it an indispensable intermediate for professionals in drug discovery, medicinal chemistry, and materials science. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this versatile building block to advance their scientific objectives.

References

- Exploring 4-(Boc-amino)

-

tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Tert-Butyl N-(4-Hydroxybutyl)Carbamate. (2024, April 9). ChemBK. [Link]

-

tert-Butyl (4-hydroxyphenyl)carbamate data. (n.d.). The Royal Society of Chemistry. [Link]

-

Carbamic acid, tert-butyl ester synthesis. (n.d.). Organic Syntheses Procedure. [Link]

-

TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica. [Link]

-

tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity. (n.d.). MDPI. [Link]

-

TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE. (n.d.). LookChem. [Link]

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica. [Link]

-

4-Amino-1-butanol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Optimizing Organic Synthesis: The Role of this compound as a Protected Amine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Amino-1-butanol. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chromatography Columns. (n.d.). Bio-Rad. [Link]

-

Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

-

4-AMINO-1-BUTANOL. (n.d.). Tron Chemicals. [Link]

-

Product is dissolved in Boc. How can Crystallize the product? (2022, January 12). ResearchGate. [Link]

-

Supporting Information for N-tert-Butoxycarbonylation of Amines. (n.d.). Organic Chemistry. [Link]

-

Recrystallization. (n.d.). Document from an educational institution. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. (n.d.). MDPI. [Link]

- Method for preparing 4-isopropylamino-1-butanol. (n.d.).

-

4-Amino-1-butanol. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

- Crystallization method of Boc-amino acid. (n.d.).

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(T-BOC-AMINO)-1-BUTANOL CAS#: [m.chemicalbook.com]

- 6. Cas 75178-87-9,TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. tert-Butyl carbamate [webbook.nist.gov]

- 12. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. orgsyn.org [orgsyn.org]

- 16. Reagents & Solvents [chem.rochester.edu]

4-(Boc-amino)-1-butanol structure and functional groups

An In-Depth Technical Guide to 4-(Boc-amino)-1-butanol: Structure, Reactivity, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(tert-butoxycarbonyl-amino)-1-butanol, a critical bifunctional building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, the nuanced reactivity of its functional groups, and its practical applications, supported by established protocols and safety considerations.

Introduction: The Strategic Importance of a Bifunctional Linker

This compound, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a specialized chemical compound valued for its unique molecular architecture.[1] It features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a terminal primary hydroxyl group, connected by a flexible four-carbon alkyl chain.[1][2] This strategic arrangement makes it an exceptionally useful intermediate, allowing for selective chemical transformations at either end of the molecule.[2]

The power of this compound lies in this orthogonality. The hydroxyl group can be modified through various reactions while the nitrogen atom remains shielded.[1][2] Subsequently, the Boc group can be removed under mild acidic conditions to liberate the amine for further functionalization.[1][3] This controlled, sequential reactivity is invaluable in the multi-step synthesis of complex pharmaceuticals, polymers for drug delivery, and other advanced materials.[1][2]

Molecular Structure and Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its structure and physical characteristics.

Chemical Structure

The structure of this compound combines a robust protecting group with a reactive functional handle. Its IUPAC name is tert-butyl N-(4-hydroxybutyl)carbamate, and its linear formula is (CH₃)₃CO₂CNH(CH₂)₄OH.

Caption: Boc-Group Deprotection Workflow.

The Primary Hydroxyl Group

The terminal -OH group is a versatile nucleophile and a site for numerous chemical modifications.

-

Reactivity: As a primary alcohol, this group readily participates in a variety of classical organic reactions.

-

Esterification: Reaction with carboxylic acids (e.g., under Fischer conditions) or, more commonly, with acyl chlorides or anhydrides in the presence of a base to form esters.

-

Etherification: Conversion into an ether via Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) or other methods.

-

Oxidation: Oxidation to an aldehyde using mild reagents (e.g., PCC, DMP) or to a carboxylic acid using stronger oxidizing agents (e.g., Jones reagent, KMnO₄).

-

-

Causality in Experimental Design: The unhindered nature of the primary alcohol makes these transformations efficient and high-yielding. This allows for the covalent attachment of this compound to other molecules, such as polymers or drug scaffolds, through stable ether or ester linkages, all while the amine remains protected. [1][2]

Synthetic Methodology: A Validated Protocol

The standard synthesis of this compound involves the protection of commercially available 4-amino-1-butanol. [1][4]

Experimental Protocol: N-Boc Protection of 4-Amino-1-butanol

This protocol is a self-validating system, where successful execution yields a product whose purity can be readily confirmed by standard analytical techniques (e.g., NMR, GC-MS).

Materials:

-

4-Amino-1-butanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-amino-1-butanol (1.0 eq) in a mixture of DCM (or THF) and water (e.g., a 2:1 ratio) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Rationale: The biphasic system or use of a co-solvent ensures that both the polar amine and the less polar Boc₂O are sufficiently soluble. Cooling mitigates the exothermicity of the reaction.

-

-

Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water.

-

Rationale: The base deprotonates the ammonium species, generating the free amine which is the active nucleophile. It also neutralizes the acidic byproducts of the reaction.

-

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (1.05 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirring solution at 0 °C.

-

Rationale: Slow addition controls the reaction rate and prevents side reactions. A slight excess of Boc₂O ensures complete conversion of the starting amine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. If a biphasic system was used, separate the layers. If a single solvent like THF was used, add water and an extraction solvent like ethyl acetate. Extract the aqueous layer two more times with the organic solvent.

-

Rationale: This step isolates the desired product in the organic phase, separating it from inorganic salts and water-soluble impurities.

-

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ (to remove acidic impurities), and finally with brine (to reduce the amount of dissolved water).

-

Rationale: Each wash is a targeted purification step. The final brine wash facilitates the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product is often of high purity after workup. If necessary, it can be further purified by column chromatography on silica gel.

Caption: General Workflow for Synthesis of this compound.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable component in several areas of pharmaceutical and biotechnological research.

-

Pharmaceutical Intermediates: It serves as a key building block for more complex bioactive molecules. [1][5]The four-carbon chain can act as a flexible spacer to connect a pharmacophore to another functional moiety, potentially improving solubility, cell permeability, or binding affinity.

-

Polymer Synthesis for Drug Delivery: The molecule is used as an intermediate in the synthesis of polymers for in vivo delivery systems. [1]The hydroxyl group can be used to initiate polymerization or be grafted onto a polymer backbone, while the protected amine can be deprotected post-polymerization to attach drugs, targeting ligands, or imaging agents. [1]* Peptide and Peptidomimetic Synthesis: While the achiral version is a simple linker, chiral derivatives are instrumental in peptide synthesis. [4][5]For instance, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a related chiral structure, is a powerful tool for creating peptides with specific three-dimensional conformations crucial for biological activity. [4]* Cross-linking Reagents: The compound is classified as a cross-linking reagent, suitable for creating defined linkages between different molecules or within a single large molecule.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. * Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust if handling the solid form. The precursor, 4-amino-1-butanol, is highly corrosive and causes severe skin burns and eye damage; while the Boc-protected version is less hazardous, caution is still warranted. [6][7]* Storage: Store in a tightly sealed container in a cool, dry place. [1]The recommended storage temperature is between 2-8 °C to ensure long-term stability.

Parameter Recommendation Source(s) Eye Protection Eyeshields / Safety glasses Hand Protection Chemical-resistant gloves Ventilation Use in a well-ventilated area or fume hood [6][8] Storage 2–8 °C, tightly sealed, cool and dry [1] | Incompatibilities | Strong oxidizing agents, strong acids | [7][9]|

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- Optimizing Organic Synthesis: The Role of this compound as a Protected Amine. (n.d.). Google Cloud.

-

4-Amino-1-butanol. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

4-AMINO-1-BUTANOL FOR SYNTHESIS Safety Data Sheet. (2022). Loba Chemie. Retrieved from [Link]

-

4-Amino-1-butanol Safety Data Sheet. (n.d.). Fisher Scientific (UK). Retrieved from [Link]

-

Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2012). Der Pharma Chemica. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Boc-amino)-1-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Boc-amino)-1-butanol (tert-butyl (4-hydroxybutyl)carbamate), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, the physicochemical properties of this compound, and the general behavior of Boc-protected amino alcohols to provide a robust framework for its use in various organic solvents. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate accurate and reliable data tailored to their specific applications.

Introduction: Understanding the Molecular Profile of this compound

This compound, with a molecular formula of C9H19NO3 and a molecular weight of 189.25 g/mol , is a bifunctional organic molecule featuring a primary alcohol and a carbamate-protected primary amine.[1] This unique structure imparts a distinct polarity profile that governs its solubility in different media. The tert-butoxycarbonyl (Boc) protecting group introduces a bulky, lipophilic character, while the hydroxyl (-OH) and carbamate (-NHCOO-) moieties provide sites for hydrogen bonding and polar interactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H19NO3 | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | White to off-white powder or solid | [1] |

| Density | ~1.02 g/mL at 20 °C | [1] |

| Boiling Point | 302.7 °C at 760 mmHg | [1] |

| Flash Point | 29 °C | [1] |

The interplay between the nonpolar tert-butyl group and the polar functional groups is the primary determinant of its solubility. The general principle of "like dissolves like" provides a foundational understanding: the compound is expected to exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities.[3]

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can offer valuable predictive insights into the solubility of this compound.

Hansen Solubility Parameters (HSP)

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[6][7] This a priori prediction method can be particularly useful for compounds where experimental data is scarce.[8] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.

Predicted Solubility Profile of this compound

Based on its molecular structure and general principles of solubility for Boc-protected amines, a qualitative and predicted quantitative solubility profile can be established. Boc-protected amines generally exhibit good solubility in a wide range of common organic solvents due to the lipophilic nature of the Boc group and the polar carbamate moiety.[2]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvents can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and carbamate groups of the solute. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the -NH of the carbamate and the -OH group of the solute. The lack of a hydrogen bond donating ability may slightly limit solubility compared to protic solvents. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents with strong hydrogen bond accepting capabilities, which should effectively solvate the polar functional groups of the molecule. | |

| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform | Moderate | The lipophilic Boc group and the overall molecular size allow for favorable van der Waals interactions with these solvents. The polar groups may limit very high solubility. Qualitative data suggests "slight" solubility in chloroform.[1] |

| Toluene, Hexane | Low to Very Low | The significant polarity mismatch between the solute's functional groups and these nonpolar solvents will likely result in poor solvation and low solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of comprehensive quantitative data, the following detailed protocol is provided for researchers to determine the thermodynamic (equilibrium) solubility of this compound.

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. After allowing the solution to reach equilibrium, the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

HPLC column (e.g., C18)

Experimental Workflow

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Stock Slurries:

-

To a series of vials, add a pre-weighed excess amount of this compound (e.g., 50-100 mg). The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is no longer increasing.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment by gravity or gentle centrifugation.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid) is a common starting point. Detection can be achieved using a UV detector (at a low wavelength, e.g., ~210 nm, due to the lack of a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or response) versus the concentration of the standards.

-

Inject the diluted sample from step 3 and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Trustworthiness and Self-Validation

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points ensures that true thermodynamic equilibrium has been reached.

-

Method Validation: The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification.

-

Mass Balance: As a further validation step, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation.

Conclusion

This compound is a versatile building block whose utility is intrinsically linked to its solubility in organic solvents. This guide has provided a comprehensive analysis of the factors governing its solubility, a predicted solubility profile across various solvent classes, and a robust, self-validating experimental protocol for the precise determination of its thermodynamic solubility. By understanding the interplay of its lipophilic Boc group and its polar hydroxyl and carbamate functionalities, and by employing the detailed experimental methodology provided, researchers and drug development professionals can confidently and effectively utilize this compound in their synthetic endeavors. The absence of extensive published quantitative data underscores the importance of the presented protocol for generating reliable in-house solubility data, which is critical for process development, reaction optimization, and formulation design.

References

- Vertex AI Search. (2026). Exploring 4-(Boc-amino)

- Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

- Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- AIChE. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs.

- SciSpace. (n.d.).

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- ACS Omega. (n.d.).

- ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Sciencemadness.org. (2015, February 9). Software to predict solubility of chemicals in organic solvents?.

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

- ACS Publications. (n.d.). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach.

- Chemaxon. (n.d.). Solubility prediction - Chemaxon's Solubility Predictor.

- Computational Pharmaceutics Group. (n.d.).

- Semantic Scholar. (n.d.).

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Rowan Scientific. (n.d.). Predicting Solubility.

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

- Purdue University. (n.d.). Solubility.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- JoVE. (2020, March 26). Video: Solubility - Concept.

- Chemistry LibreTexts. (2023, January 22).

- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- NCERT. (n.d.). Amines.

- QuickTakes. (n.d.).

- PubMed Central. (2022, February 1).

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 6. scm.com [scm.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-(Boc-amino)-1-butanol

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction: A Chemist's Perspective on 4-(Boc-amino)-1-butanol

This compound, also identified as tert-butyl N-(4-hydroxybutyl)carbamate (CAS No. 75178-87-9), is a bifunctional organic compound of significant value in modern synthetic chemistry.[1] Its structure is characterized by a primary alcohol at one end of a butyl chain and a primary amine at the other, with the amine function strategically masked by a tert-butoxycarbonyl (Boc) protecting group.[1][2] This design makes it an invaluable building block, particularly in the synthesis of pharmaceuticals and specialized polymers for applications like in vivo drug delivery systems.[1]

The utility of this molecule lies in the orthogonal nature of its functional groups. The Boc group is exceptionally stable under a wide range of basic and nucleophilic conditions, allowing chemists to perform selective reactions on the terminal hydroxyl group—such as esterification or etherification—without compromising the amine.[2][3] Subsequently, the Boc group can be readily removed under mild acidic conditions, unmasking the amine for further functionalization.[1][2] This controlled, sequential reactivity is fundamental to constructing complex molecular architectures.[2]

However, its utility in the laboratory necessitates a thorough understanding of its safety profile and handling requirements. This guide provides an in-depth analysis of the compound's properties, hazards, and the protocols required to ensure its safe use by researchers, scientists, and drug development professionals.

Hazard Identification and Risk Mitigation

GHS Classification and Primary Hazards

While the full toxicological profile of this compound has not been exhaustively investigated, available data from safety data sheets (SDS) indicate that it is an irritant.[4] The primary hazards associated with this compound are:

It is also classified as a combustible liquid.[5] Unlike its unprotected precursor, 4-amino-1-butanol, which is severely corrosive, the Boc-protected version presents a more manageable, yet non-trivial, hazard profile.[6][7]

The Chemical Rationale: Why Boc Protection Matters for Safety

The significant difference in hazard profiles between 4-amino-1-butanol and its Boc-protected derivative is a direct consequence of the carbamate functional group. The nitrogen atom's lone pair in the parent amine is basic and nucleophilic, contributing to its high corrosivity. The Boc group effectively delocalizes this lone pair through resonance with the adjacent carbonyl, rendering the nitrogen non-basic and mitigating the severe corrosive properties.

However, this does not eliminate all risks. The compound is still an organic molecule with the potential to irritate biological tissues upon contact. Furthermore, the chemical reaction to remove the Boc group, typically involving strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), introduces its own set of hazards.[8][9] This deprotection process generates a tert-butyl cation, which can fragment into isobutylene gas and lead to the formation of carbon dioxide.[9][10] Therefore, a comprehensive risk assessment must account not only for the starting material but also for the reagents and byproducts involved in its subsequent reactions.

Physical and Chemical Properties

Understanding the physicochemical properties of a compound is foundational to its safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 75178-87-9 | [1][5][11] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1][5][11] |

| Appearance | Colorless to yellow low melting solid or liquid; White powder | [1][4] |

| Density | 1.020 g/mL at 20 °C | [1][5][11] |

| Melting Point | 37 °C to 40 °C | [4] |

| Boiling Point | 302.7 °C at 760 mmHg | [1] |

| Flash Point | 29 °C | [1] |

| Recommended Storage | 2 °C to 8 °C | [1][5] |

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[12] This provides adequate ventilation to prevent the accumulation of vapors or aerosols, mitigating the risk of respiratory irritation.[4][6] Workstations should be equipped with readily accessible safety showers and eyewash fountains for immediate emergency use.[6]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

| Protection Type | Specification | Rationale and Causality | Source(s) |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Protects against direct contact with the liquid or solid, which can cause serious eye irritation. | [4][5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which is known to cause irritation. Contaminated clothing should be removed immediately. | [4][5][6] |

| Respiratory Protection | Not typically required if handled in a fume hood. If handling as a powder outside a hood, a dust mask (e.g., N95) is recommended. | Minimizes inhalation of dust or aerosols, which may cause respiratory tract irritation. | [4][5] |

Standard Operating Protocol for Safe Handling

This protocol outlines a systematic approach to handling this compound in a laboratory setting.

Step 1: Pre-Handling Risk Assessment 1.1. Review the Safety Data Sheet (SDS) for this specific chemical. 1.2. Confirm the functionality of the chemical fume hood, safety shower, and eyewash station. 1.3. Assemble all required PPE as specified in the table above.

Step 2: Chemical Handling and Dispensing 2.1. Conduct all manipulations of the chemical, including weighing and transferring, inside a certified chemical fume hood. 2.2. Since the material has a low melting point, it may be a solid or liquid.[4] If solid, use a spatula for transfers. If liquid, use a pipette or syringe. 2.3. Keep the container tightly closed when not in use to prevent contamination and release of vapors.[6]

Step 3: In-Reaction Procedures 3.1. Set up the reaction apparatus within the fume hood. 3.2. If conducting a deprotection reaction with acid, add the acid slowly to the reaction mixture to control the exothermic reaction and gas evolution (CO₂).[9] Do not perform this reaction in a sealed vessel.[9]

Step 4: Post-Handling and Cleanup 4.1. Quench the reaction mixture safely as per the experimental protocol. 4.2. Decontaminate all glassware and equipment that came into contact with the chemical. 4.3. Wipe down the work surface within the fume hood. 4.4. Remove PPE in the correct order (gloves first), and wash hands and forearms thoroughly with soap and water.[6][13]

Accidental Release and First Aid Measures

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Caption: Workflow for this compound spill response.

Text-Based Spill Procedure:

-

Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and the institutional Environmental Health & Safety (EHS) office.

-

Control and Contain: For small, manageable spills inside a fume hood, ensure you are wearing appropriate PPE.[6] Prevent the spill from entering drains.[6]

-

Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[14]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste container through your institution's hazardous waste program.[13]

First Aid Procedures

In the event of exposure, immediate action is required.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][15]

-

After Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15-20 minutes.[15] Seek medical advice if irritation develops or persists.[4]

-

After Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

-

After Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[13]